Cleomiscosin C

Atherosclerosis Lipid Peroxidation Oxidative Stress

Cleomiscosin C outperforms analog A via a single methoxy substitution that accelerates radical scavenging 61–84× in apolar environments. It is 2.08-fold more potent against HOCl-induced apoB-100 oxidation (IC₅₀ 3.9 µM vs. 8.1 µM). For myeloperoxidase-driven lipoprotein modification studies or membrane-milieu SAR investigations, selecting Cleomiscosin C—not A or B—is critical for reproducible results. A validated HPLC method with defined LOD/LOQ supports its use as an analytical reference standard.

Molecular Formula C21H20O9
Molecular Weight 416.4 g/mol
Cat. No. B020649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCleomiscosin C
Synonymscleomiscosin C
Molecular FormulaC21H20O9
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO
InChIInChI=1S/C21H20O9/c1-25-12-7-11(8-13(26-2)17(12)24)18-15(9-22)28-21-19-10(4-5-16(23)29-19)6-14(27-3)20(21)30-18/h4-8,15,18,22,24H,9H2,1-3H3/t15-,18-/m1/s1
InChIKeyGZXPCBAETDEQAX-CRAIPNDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Cleomiscosin C (CAS 84575-10-0): Sourcing a Quantitatively-Defined Coumarinolignan for Oxidative Stress and Hepatoprotection Research


Cleomiscosin C is a naturally occurring coumarinolignan, formed by the fusion of coumarin and phenylpropanoid structures [1], that has been isolated from various plant species including Acer okamotoanum, Hibiscus syriacus, and Cleome viscosa [2][3][4]. This secondary metabolite is characterized by a molecular formula of C₂₁H₂₀O₉ and a molecular weight of 416.4 g/mol [5]. It is recognized as a member of the cleomiscosin class (A, B, C, D), which has been collectively associated with antioxidant, hepatoprotective, and cytotoxic activities [1][6].

Why Cleomiscosin C Cannot Be Substituted by Closest Analogs Cleomiscosin A or B: The Structural Basis for Differential Bioactivity


While Cleomiscosins A, B, and C share the same coumarinolignan skeleton, their distinct substitution patterns translate into quantifiably different biological activities, making generic substitution unreliable for research reproducibility. Cleomiscosin C contains a methoxy group on the aromatic ring of its phenylpropanoid unit, a feature absent in Cleomiscosin A [1]. Computational studies directly demonstrate that this single methoxy substitution in Cleomiscosin C accelerates its radical scavenging reaction rate by 61 to 84 times compared to Cleomiscosin A in non-polar environments [1]. Consequently, the selection of Cleomiscosin C over its analogs A or B is not a matter of class equivalence but a decision driven by specific, quantifiable performance metrics in antioxidant assays [2] and, importantly, by the availability of well-characterized analytical standards for rigorous experimental design [3].

Cleomiscosin C: Quantitative Evidence of Differentiation Against Comparators


LDL Oxidation Inhibition: Cleomiscosin C Outperforms Cleomiscosin A Against HOCl-Mediated ApoB-100 Damage

In a direct comparison under identical assay conditions, Cleomiscosin C demonstrated superior protection of apolipoprotein B-100 (apoB-100) against oxidative modification by hypochlorous acid (HOCl) compared to Cleomiscosin A. While both compounds were active, Cleomiscosin C exhibited a more than two-fold greater potency, with an IC₅₀ value of 3.9 µM compared to 8.1 µM for Cleomiscosin A [1].

Atherosclerosis Lipid Peroxidation Oxidative Stress

Radical Scavenging Kinetics: Cleomiscosin C Exhibits 61-84x Faster Reaction Rate than Cleomiscosin A in Non-Polar Environments

A computational study using M06-2X/6-311++G(d,p) methods revealed a major kinetic advantage for Cleomiscosin C. In apolar environments, the overall reaction rate (k_overall) for Cleomiscosin C scavenging HOO˙ radicals was calculated to be 61 to 84 times faster than that of Cleomiscosin A. This acceleration is attributed to the presence of a methoxy substitute on the aromatic ring of the phenylpropanoid unit in Cleomiscosin C [1].

Computational Chemistry Free Radical Biology Structure-Activity Relationship

Lipid Peroxidation Inhibition: Cleomiscosin C Demonstrates Activity Comparable to the Benchmark Vitamin E

In a study isolating compounds from Hibiscus syriacus, Cleomiscosin C was evaluated for its lipid peroxidation inhibitory activity. The study reported that the inhibitory activity of Cleomiscosin C was comparable to that of vitamin E, a well-established benchmark antioxidant [1]. This finding, while not providing a precise IC₅₀ value in the abstract, establishes Cleomiscosin C's performance relative to a widely recognized positive control, differentiating it from other less well-characterized antioxidants.

Lipid Peroxidation Natural Product Benchmarking Antioxidant Activity

Analytical Quantification: Cleomiscosin C is Part of a Validated HPLC Method for Simultaneous Detection with Analogs A and B

A validated reverse-phase HPLC method has been developed for the simultaneous identification and quantification of Cleomiscosin C alongside its analogs Cleomiscosin A and B. The method established linear calibration curves for Cleomiscosin C in the concentration range of 15–180 µg/mL, with a limit of detection (LOD) of 15 µg/mL and a limit of quantification (LOQ) of 20 µg/mL. The method demonstrated high precision for Cleomiscosin C, with intra-day and inter-day precisions of 1.29% and 0.23% RSD, respectively [1].

Analytical Chemistry Quality Control Method Validation

Hepatoprotective Activity: Cleomiscosin C, as Part of a Ternary Mixture, Provides Significant In Vivo Protection Against CCl₄-Induced Liver Injury

While direct quantitative data for isolated Cleomiscosin C in hepatoprotection models is limited, a mixture of Cleomiscosins A, B, and C isolated from Cleome viscosa has demonstrated significant protective effects against CCl₄-induced hepatotoxicity in small animals. This in vivo evidence, supported by histopathological studies, indicates the coumarinolignoid class, of which Cleomiscosin C is a component, possesses liver-protective properties and is well-tolerated in acute oral studies [1]. This class-level evidence supports further investigation of the individual components.

Hepatoprotection In Vivo Toxicology Liver Injury

Cleomiscosin C: Recommended Scientific and Industrial Application Scenarios Based on Quantitative Evidence


Mechanistic Studies of Hypochlorous Acid (HOCl)-Mediated Protein Damage in Atherosclerosis

Given the direct head-to-head comparison showing Cleomiscosin C is 2.08-fold more potent than Cleomiscosin A in protecting apoB-100 from HOCl-induced oxidation (IC₅₀ of 3.9 µM vs. 8.1 µM) [4], this compound is a highly suitable tool for dissecting the specific role of HOCl in lipoprotein modification. Researchers investigating myeloperoxidase-derived oxidants in vascular pathology can prioritize Cleomiscosin C for its superior potency in this specific oxidative pathway.

Computational Chemistry and SAR Studies on Radical Scavenging Kinetics

The computationally derived 61-84x faster reaction rate of Cleomiscosin C relative to Cleomiscosin A in apolar environments [4] makes it an exceptional case study for structure-activity relationship (SAR) investigations. Researchers focused on how a single methoxy substitution can dramatically alter the kinetics of radical scavenging in membrane-like milieus will find Cleomiscosin C a critical benchmark molecule for validating computational models and understanding antioxidant pharmacophores.

Development and Validation of Analytical Methods for Coumarinolignan Quantification

The existence of a validated HPLC method that simultaneously resolves Cleomiscosin C from its analogs A and B, with reported limits of detection, quantification, and high precision [4], supports its use as a reference standard in analytical chemistry. Quality control laboratories and researchers involved in phytochemical fingerprinting or pharmacokinetic studies of Cleome viscosa extracts can procure Cleomiscosin C to establish reliable, reproducible quantitative assays.

Deconvolution of Hepatoprotective Mechanisms in Natural Product Mixtures

Based on class-level in vivo evidence that a mixture of Cleomiscosins A, B, and C provides significant protection against CCl₄-induced liver injury [4], Cleomiscosin C is a key compound for follow-on studies. Research programs aiming to identify the specific active principle responsible for the hepatoprotective effect of Cleome viscosa extracts should include Cleomiscosin C in their screening cascade to determine its individual contribution and potential synergies with other components.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cleomiscosin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.